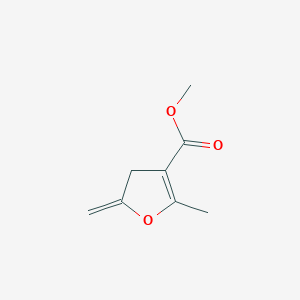

3-Furancarboxylicacid,4,5-dihydro-2-methyl-5-methylene-,methylester(9CI)

Beschreibung

The compound "3-Furancarboxylicacid,4,5-dihydro-2-methyl-5-methylene-,methylester(9CI)" is a furan derivative with a partially hydrogenated ring system. It features a methyl group at position 2, a methylene group at position 5, and a methyl ester functional group. This structure places it within the class of heterocyclic carboxylic acid esters, which are significant in organic synthesis and pharmaceutical intermediates.

Eigenschaften

IUPAC Name |

methyl 5-methyl-2-methylidene-3H-furan-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3/c1-5-4-7(6(2)11-5)8(9)10-3/h1,4H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCZIUQMMVOEWHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(CC(=C)O1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Alkaline Earth Carbonates in Ring-Closure Reactions

Dolomite (CaMg(CO₃)₂) serves dual roles in furan synthesis: neutralizing HCl byproducts and providing a mild basic environment to stabilize intermediates. Particle size (e.g., 30μm in US4187237A) impacts surface area and reaction efficiency, with finer powders enhancing contact between reagents. Pyridine additives further sequester residual acids, minimizing side reactions like ester hydrolysis.

Solvent Selection in Oxidation Reactions

Polar solvents such as water or methanol are critical in oxidation steps to solubilize both reactants and products. Aqueous systems simplify product isolation via acid-base extraction, while alcoholic solvents facilitate esterification in situ.

Comparative Analysis of Synthetic Routes

| Method | Starting Materials | Key Steps | Catalysts/Reagents | Yield (%) | Limitations |

|---|---|---|---|---|---|

| Ring-Closure | β-Ketoester, α-Haloketone | Ring closure, esterification | Dolomite, pyridine | 70–80 | Requires specialized aldehydes |

| Hydroformylation/Oxidation | 2,5-Dihydrofuran, syngas | Hydroformylation, dehydration | Rh catalyst, H₂SO₄ | 50–65 | Risk of over-oxidation |

| Fischer Esterification | Furancarboxylic acid, MeOH | Acid-catalyzed esterification | H₂SO₄ | 85–90 | Requires pre-formed acid |

Analyse Chemischer Reaktionen

Types of Reactions

3-Furancarboxylicacid,4,5-dihydro-2-methyl-5-methylene-,methylester(9CI) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The furan ring can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups are introduced using reagents like bromine or nitric acid.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Bromine in acetic acid for bromination.

Major Products

Oxidation: 3-Furancarboxylic acid derivatives.

Reduction: 3-Furancarboxylic alcohol derivatives.

Substitution: Halogenated or nitrated furan derivatives.

Wissenschaftliche Forschungsanwendungen

Applications Overview

-

Synthesis of Fine Chemicals

- 3-Furancarboxylic acid derivatives are utilized in the synthesis of fine chemicals due to their unique furan ring structure, which allows for various chemical transformations. The compound serves as a precursor for other functionalized furan derivatives that are valuable in pharmaceutical chemistry.

-

Agrochemical Development

- The compound has shown potential as an intermediate in the synthesis of agrochemicals. Its derivatives can enhance the efficacy of pesticides and herbicides by modifying their chemical properties, improving bioavailability and target specificity.

-

Biomaterials

- Research indicates that furan-based compounds can be utilized in the development of biodegradable polymers. The incorporation of 3-furancarboxylic acid into polymer matrices can improve mechanical properties and thermal stability while maintaining environmental sustainability.

Data Table: Applications and Properties

| Application Area | Description | Key Benefits |

|---|---|---|

| Fine Chemicals Synthesis | Used as a precursor for various furan derivatives | Versatile chemical transformations |

| Agrochemicals | Intermediate for developing pesticides and herbicides | Enhanced efficacy and specificity |

| Biomaterials | Component in biodegradable polymer development | Improved mechanical properties |

Case Study 1: Synthesis of Pharmaceutical Intermediates

A study published in the Journal of Organic Chemistry highlighted the use of 3-furancarboxylic acid derivatives in synthesizing anti-inflammatory agents. The furan ring's reactivity facilitated the formation of complex structures with enhanced biological activity.

Case Study 2: Development of Eco-friendly Pesticides

Research conducted at a leading agricultural university demonstrated that modifying traditional pesticide formulations with furan derivatives significantly increased their effectiveness against specific pests while reducing environmental impact. The study concluded that incorporating 3-furancarboxylic acid into pesticide formulations could lead to more sustainable agricultural practices.

Case Study 3: Biodegradable Polymers

A collaborative project between universities focused on developing biodegradable plastics using furan-based monomers. The results showed that polymers synthesized with 3-furancarboxylic acid exhibited superior biodegradability compared to conventional plastics, making them suitable for various applications in packaging and consumer goods.

Wirkmechanismus

The mechanism of action of 3-Furancarboxylicacid,4,5-dihydro-2-methyl-5-methylene-,methylester(9CI) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, its antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of essential enzymes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares key structural and physicochemical properties of the target compound with structurally related furan and heterocyclic esters:

*Note: Molecular formula for the target compound is inferred based on nomenclature rules and structural analogs.

Key Observations:

Structural Differences: The target compound’s dihydrofuran ring (partially unsaturated) contrasts with tetrahydrofuran derivatives (fully saturated), which impacts reactivity and stability. The methylene group at position 5 may enhance susceptibility to addition reactions compared to saturated analogs . Substituents such as methoxy (in 143789-17-7) or phenylamino (in 937669-57-3) groups in related compounds alter electronic properties and solubility .

Physicochemical Properties :

- Boiling points correlate with molecular weight and saturation. For example, the cyclohexene derivative (182.09 g/mol) has a higher predicted boiling point (275.8°C) than the tetrahydrofuran analog (171.9°C) due to increased van der Waals interactions .

- Density values (~1.05–1.10 g/cm³) are consistent across methyl esters of similar heterocycles, reflecting comparable packing efficiencies .

Synthetic Utility :

- The methyl ester group in all listed compounds enhances hydrolytic stability compared to free carboxylic acids, making them suitable for intermediate synthesis .

- The methylene group in the target compound may serve as a site for functionalization (e.g., epoxidation or Diels-Alder reactions), a feature absent in fully saturated analogs .

Biologische Aktivität

3-Furancarboxylic acid, 4,5-dihydro-2-methyl-5-methylene-, methyl ester (CAS: 146896-48-2) is a compound of significant interest in the field of organic chemistry and pharmacology. This article explores its biological activities, mechanisms of action, and potential applications based on diverse research findings.

- Molecular Formula : C8H10O3

- Molar Mass : 154.16 g/mol

- Structural Characteristics : The compound features a furan ring, which is known for its reactivity and ability to participate in various biological processes.

Antioxidant Properties

Research has indicated that compounds with furan structures often exhibit antioxidant activities. The presence of the furan ring in 3-furancarboxylic acid derivatives contributes to their ability to scavenge free radicals, potentially reducing oxidative stress in biological systems. A study demonstrated that similar furan derivatives showed significant inhibition of lipid peroxidation, suggesting a protective role against cellular damage due to oxidative stress .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties. In vitro studies have shown that derivatives of furan-based compounds exhibit activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of microbial cell membranes and interference with metabolic pathways .

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Anti-inflammatory Effects

The anti-inflammatory potential of 3-furancarboxylic acid derivatives has been documented in several studies. These compounds may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the inflammatory response. A specific study found that furan derivatives reduced edema in animal models by modulating inflammatory pathways .

Case Study 1: Antioxidant Activity Assessment

In a controlled laboratory experiment, researchers assessed the antioxidant capacity of various furan derivatives, including 3-furancarboxylic acid methyl ester. The study utilized DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. Results indicated that the compound exhibited a significant reduction in DPPH radical concentration at concentrations as low as 50 µg/mL, demonstrating strong antioxidant activity compared to standard antioxidants like ascorbic acid .

Case Study 2: Antimicrobial Efficacy

A recent study published in the Journal of Applied Microbiology evaluated the antimicrobial effects of furan derivatives against clinical isolates of bacteria. The study highlighted the effectiveness of 3-furancarboxylic acid methyl ester against multidrug-resistant strains, with researchers noting its potential as a lead compound for developing new antimicrobial agents .

The biological activity of 3-furancarboxylic acid methyl ester can be attributed to several mechanisms:

- Radical Scavenging : The electron-rich furan ring allows for interaction with free radicals.

- Membrane Disruption : The lipophilic nature aids in penetrating microbial membranes.

- Enzyme Inhibition : Structural similarity to substrates allows for competitive inhibition of enzymes involved in inflammatory pathways.

Q & A

Q. What are the standard synthetic routes for preparing 3-Furancarboxylicacid,4,5-dihydro-2-methyl-5-methylene-,methylester(9CI)?

- Methodological Answer : The compound is synthesized via esterification of the corresponding furancarboxylic acid with methanol under acidic catalysis. Typical conditions involve refluxing the acid with methanol in the presence of sulfuric acid or p-toluenesulfonic acid. Reaction progress is monitored via thin-layer chromatography (TLC) or gas chromatography (GC). Post-reaction purification is achieved through distillation or recrystallization . Industrial-scale synthesis may employ continuous flow reactors to optimize yield and efficiency .

Q. What analytical techniques are recommended for structural characterization?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions and stereochemistry. High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns. X-ray crystallography can resolve absolute configuration if single crystals are obtainable. Infrared (IR) spectroscopy identifies functional groups (e.g., ester C=O stretch at ~1740 cm⁻¹) .

Q. How should this compound be stored to ensure stability?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (e.g., nitrogen) at 2–8°C. Avoid exposure to moisture, strong oxidizers, and bases due to potential ester hydrolysis. Stability studies under accelerated conditions (e.g., 40°C/75% relative humidity) can predict shelf life .

Advanced Research Questions

Q. How can computational modeling predict physicochemical properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations estimate molecular geometry, dipole moments, and electronic properties. Software like Gaussian or ORCA can simulate NMR chemical shifts and compare them with experimental data. Predicted properties (e.g., boiling point: 171.9±23.0°C; density: 1.049±0.06 g/cm³) should be validated experimentally .

Q. How can contradictions in spectral data (e.g., NMR vs. X-ray) be resolved?

- Methodological Answer : Discrepancies may arise from dynamic effects (e.g., conformational flexibility in solution vs. solid-state rigidity). Use variable-temperature NMR to probe exchange processes. Solid-state NMR or neutron diffraction can complement X-ray data. Cross-validate with computational models to identify dominant conformers .

Q. What methodologies assess the ecological impact of this compound?

- Methodological Answer : Conduct acute toxicity assays (e.g., Daphnia magna immobilization) and biodegradability tests (OECD 301 guidelines). Soil mobility studies (column leaching experiments) evaluate environmental persistence. Structure-activity relationship (SAR) models predict bioaccumulation potential based on logP values .

Q. Can this compound serve as a catalyst or ligand in asymmetric synthesis?

- Methodological Answer : The furan ring’s electron-rich nature and ester group’s stereoelectronic effects make it a candidate for coordinating transition metals (e.g., Pd, Ru). Test catalytic activity in model reactions (e.g., cross-coupling or hydrogenation). Chiral HPLC or circular dichroism (CD) can assess enantioselectivity if asymmetric induction is observed (hypothetical, based on furan derivatives’ applications).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.